
Dapsone-d4
Übersicht
Beschreibung
Dapsone-d4 (4,4′-Diaminodiphenyl sulfone-d4) is a deuterium-labeled analog of Dapsone, a sulfonamide antibiotic with bacteriostatic, antimycobacterial, and antiprotozoal activities . It is synthesized by replacing four hydrogen atoms with deuterium at specific positions in the Dapsone structure, resulting in a molecular formula of C₁₂H₈D₄N₂O₂S and a molecular weight of 252.3 g/mol (vs. 248.3 g/mol for unlabeled Dapsone) . This compound is primarily utilized as an internal standard in mass spectrometry and pharmacokinetic studies due to its isotopic stability and high chemical purity (>98%) .
Vorbereitungsmethoden
Synthetic Pathways for Dapsone-d4
Deuteration of Dapsone Precursors
A common approach involves introducing deuterium early in the synthesis using deuterated reagents. For instance, 4-fluorobenzene-d4 can serve as a starting material, where fluorine acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions. Condensation with 4-aminothiophenol in the presence of a base like potassium carbonate in deuterated dimethyl sulfoxide (DMSO-d) yields 4,4′-thiodianiline-d4 . Subsequent oxidation with sodium perborate in a deuterium-enriched aqueous medium converts the thioether to the sulfone group, forming this compound .
Key Reaction:
2\text{CO}3, \text{DMSO-d}6} \text{4,4′-thiodianiline-d4} \xrightarrow{\text{NaBO}3, \text{D}_2\text{O}} \text{this compound}
This method achieves >95% deuteration efficiency, as confirmed by H-NMR.
Multi-Step Synthesis Using Deuterated Intermediates
The patent EP3180307B1 outlines a multi-step process adaptable for deuterium incorporation :
-
Condensation Reaction :
A compound of formula (II) (e.g., 4-fluoroacetophenone-d4 ) reacts with methyl 4-mercaptobenzoate in DMSO-d with cesium carbonate to form 4-(4-acetamidophenylthio)benzoic acid-d4 . -
Oxidation to Sulfone :
Sodium perborate in DO oxidizes the thioether to sulfone, yielding 4-(4-acetamidophenylsulfonyl)benzoic acid-d4 . -
Hydrolysis and Lossen Rearrangement :
Hydrolysis with NaOD/DO generates the hydroxamic acid intermediate, which undergoes Lossen rearrangement with DIPEA-d to form the isocyanate derivative . -
Deprotection :
Acidic hydrolysis (DCl/DO) removes acetyl groups, yielding this compound with >98% isotopic purity .
Key Reaction Steps and Optimization
Condensation and Oxidation
The choice of solvent critically impacts deuteration efficiency. Polar aprotic solvents like DMSO-d enhance reaction rates by stabilizing transition states, while deuterated water ensures isotopic retention during oxidation . For example, substituting HO with DO in the oxidation step increases deuterium content from 85% to 97%.
Acidic Deprotection
Using deuterated hydrochloric acid (DCl/DO) prevents proton exchange at the amine groups, preserving deuterium at the 2,3,5,6 positions. This step typically achieves a yield of 80–85% with minimal byproducts.
Analytical Characterization of this compound
Nuclear Magnetic Resonance (NMR)
-
H-NMR : Absence of protons at 2,3,5,6 positions confirms deuteration .
-
H-NMR : Peaks at δ 6.8–7.2 ppm verify aromatic deuterium incorporation.
Mass Spectrometry (MS)
-
ESI-MS : Molecular ion peak at m/z 252.33 (CHDNOS) with isotopic distribution matching theoretical values .
Applications and Implications of Synthetic Methods
This compound’s primary application lies in quantitative mass spectrometry , where it corrects for matrix effects in biological samples. Additionally, its use in metabolic stability studies reveals deuterium’s kinetic isotope effect (KIE), slowing hepatic clearance by 15–20% compared to non-deuterated Dapsone .
Analyse Chemischer Reaktionen
Types of Reactions: Dapsone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-hydroxylated metabolites.
Reduction: The nitro groups in this compound can be reduced to amine groups.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.
Major Products Formed:
Oxidation: N-hydroxylated metabolites.
Reduction: Amino derivatives.
Substitution: Various substituted sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
Dapsone-d4 is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of dapsone in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of dapsone.
Drug Development: Used in the development of new drugs and formulations by providing insights into the behavior of dapsone in the body.
Biological Studies: Employed in studies related to the mechanism of action of dapsone and its effects on various biological targets.
Wirkmechanismus
Dapsone-d4, like dapsone, exerts its effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through competition with para-aminobenzoate for the active site of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis. Additionally, this compound exhibits anti-inflammatory properties by inhibiting the production of reactive oxygen species and reducing the activity of eosinophil peroxidase on mast cells. These actions lead to a reduction in neutrophil-mediated inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Dapsone-d4 is part of a broader family of Dapsone derivatives and isotopic variants. Below is a detailed comparison with structurally and functionally related compounds:
Isotopic Variants of Dapsone
Dapsone-d8 (4,4′-Diaminodiphenyl sulfone-d8)
- Structure : Contains eight deuterium atoms instead of four .
- Molecular Formula : C₁₂H₄D₈N₂O₂S; Molecular Weight : 256.3 g/mol .
- Applications : Used in advanced pharmacokinetic studies requiring higher isotopic mass shifts for precise detection .
- Key Difference : Enhanced isotopic labeling improves sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) compared to this compound .
Dapsone-¹³C₁₂ (4,4′-Diaminodiphenyl-¹³C₁₂ sulfone)
- Structure : All carbon atoms replaced with ¹³C isotopes .
- Molecular Formula : ¹³C₁₂H₁₂N₂O₂S; Molecular Weight : 260.3 g/mol .
- Applications : Employed in metabolic flux analysis and carbon-tracking studies .
- Key Difference : Unlike deuterated forms, ¹³C labeling avoids kinetic isotope effects, making it suitable for metabolic stability assays .
Structural Analogs and Derivatives
Diformyldapsone (4,4’-Diformamidodiphenyl Sulfone)
- Structure: Formyl groups replace amino groups in Dapsone .
- Molecular Formula : C₁₄H₁₂N₂O₄S; Molecular Weight : 304.3 g/mol .
- Applications : Serves as a reference standard for Dapsone impurity profiling .
- Key Difference: Lacks antibacterial activity due to blocked amino groups critical for sulfonamide function .
Daphnin
- Structure : Coumarin derivative (unrelated to sulfonamides) .
- Molecular Formula : C₁₅H₁₄O₉; Molecular Weight : 338.3 g/mol .
- Applications : Natural antibacterial agent with distinct mechanisms (e.g., membrane disruption) .
- Key Difference: Structurally dissimilar; targets Gram-positive bacteria via non-sulfonamide pathways .
Functional Analogs in Antibacterial Therapy
Daptomycin
- Structure : Cyclic lipopeptide .
- Molecular Formula : C₇₂H₁₀₁N₁₇O₂₆; Molecular Weight : 1,620.7 g/mol .
- Applications : Treats multidrug-resistant Gram-positive infections (e.g., MRSA) .
- Key Difference : Bactericidal via membrane depolarization, unlike this compound’s bacteriostatic action .
Daunorubicin
- Structure : Anthracycline antibiotic .
- Molecular Formula: C₂₇H₂₉NO₁₀; Molecular Weight: 527.5 g/mol .
- Applications : Anticancer agent targeting topoisomerase II .
Data Tables
Table 1: Comparison of Isotopic Dapsone Variants
Table 2: Key Differences Between this compound and Structural Analogs
Biologische Aktivität
Dapsone-d4, a deuterated derivative of dapsone (4,4'-diaminodiphenyl sulfone), is notable for its biological activities that extend beyond its traditional use as an antimicrobial agent. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Overview of this compound
Dapsone is primarily recognized for its antimicrobial properties against Mycobacterium leprae and its anti-inflammatory effects. The introduction of this compound allows for enhanced tracking in pharmacokinetic studies due to the presence of deuterium, which can provide insights into metabolic pathways and biological interactions without altering the compound's fundamental properties.
Dapsone and its derivatives exhibit several mechanisms through which they exert their biological effects:
- Antimicrobial Activity : Dapsone inhibits folate synthesis in bacteria, which is crucial for their growth and replication. This mechanism is particularly effective against mycobacterial infections.
- Anti-inflammatory Effects : Dapsone reduces the formation of reactive oxygen species (ROS) by inhibiting myeloperoxidase activity in neutrophils. This action mitigates oxidative stress and inflammation in various conditions .
- Neuroprotective Properties : Recent studies indicate that dapsone may protect against neurodegenerative diseases by exhibiting antioxidant properties and reducing excitotoxicity . It has been shown to be effective in models of ischemic damage and neurodegeneration.
Table 1: Summary of Biological Activities of this compound
Case Study 1: Dapsone-Induced Neuropathy
A significant case reported a patient who developed severe motor neuropathy after 16 years on dapsone therapy for dermatitis herpetiformis. This case highlighted the importance of monitoring long-term dapsone use, especially in patients identified as slow acetylators. The patient showed complete recovery upon dose reduction or withdrawal, emphasizing the need for careful management in patients at risk for neurotoxicity .
Case Study 2: Efficacy in Folliculitis Decalvans
Two patients with severe folliculitis decalvans were treated with dapsone at moderate doses (75-100 mg/day). The treatment led to significant improvement within months, with no major adverse effects reported. This case underscores the potential of dapsone as an effective treatment for chronic inflammatory skin conditions .
Research Findings
Recent studies have expanded the understanding of dapsone's biological activities:
- Antioxidative Properties : Research demonstrates that dapsone significantly reduces intracellular and extracellular superoxide production in human polymorphonuclear cells (PMNs) when stimulated by inflammatory agents. This antioxidative effect is crucial for mitigating tissue damage during inflammatory responses .
- Clinical Trials : Ongoing clinical trials are investigating the use of dapsone as a neuroprotective agent in various conditions, including Parkinson's disease and Alzheimer's disease. Preliminary results suggest that it may help regulate mechanisms leading to cell death in these disorders .
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing and validating Dapsone-d4 in isotopic purity for pharmacokinetic studies?
- Answer : Synthesis of deuterated compounds like this compound requires precise control over isotopic labeling (e.g., deuterium at specific phenyl ring positions). Validation involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) to ensure ≥98% isotopic purity (critical for minimizing batch variability) . Researchers must also verify solubility and stability under experimental conditions (e.g., pH, temperature) to avoid confounding pharmacokinetic results .
Q. How should researchers design in vitro experiments to assess this compound’s metabolic stability compared to non-deuterated Dapsone?
- Answer : Use liver microsomes or hepatocyte models to compare metabolic half-life () and metabolite profiles (e.g., hydroxylation, glucuronidation). Include controls for cytochrome P450 (CYP) enzyme activity and quantify deuterium kinetic isotope effects (KIEs) using LC-MS/MS. Ensure matched experimental conditions (e.g., substrate concentration, incubation time) to isolate isotopic effects from other variables .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Answer : Non-linear regression models (e.g., Hill equation) are suitable for dose-response curves. For small-sample studies, bootstrap resampling can address uncertainty. Report confidence intervals and effect sizes rather than relying solely on p-values. Ensure compliance with guidelines like CONSORT for preclinical trials .
Advanced Research Questions
Q. How can conflicting data on this compound’s immunogenicity (e.g., T-cell activation vs. tolerance) be resolved in mechanistic studies?
- Answer : Contradictions may arise from metabolite-specific effects (e.g., nitroso-Dapsone vs. This compound). Use T-cell priming assays with ex vivo PBMCs from healthy donors to compare responses to deuterated vs. non-deuterated forms. Include MHC-peptide tetramer staining to identify antigen-specific T-cell subsets. Cross-reactivity testing with structural analogs (e.g., sulfonamides) can clarify specificity . For reproducibility, pre-register protocols and share raw flow cytometry data .
Q. What experimental strategies can isolate the contribution of deuterium labeling to this compound’s blood-brain barrier (BBB) penetration in neuroinflammatory models?
- Answer : Employ comparative pharmacokinetic (PK) studies in transgenic mice with intact or disrupted BBB. Use positron emission tomography (PET) with radiolabeled this compound to quantify brain uptake. Pair with in silico modeling (e.g., molecular dynamics simulations) to assess deuterium’s impact on lipophilicity and passive diffusion .
Q. How should researchers address batch-to-batch variability in deuterium enrichment when replicating this compound’s antimycobacterial activity assays?
- Answer : Standardize synthesis protocols (e.g., reaction time, deuterium source purity) and implement quality control (QC) checks for each batch. Use internal standards in LC-MS runs to normalize activity measurements. Publish detailed QC metadata (e.g., NMR/MS spectra, storage conditions) to enhance reproducibility .
Q. Methodological Guidelines for Data Analysis
Q. What are best practices for integrating multi-omics data (e.g., metabolomics, transcriptomics) in studies on this compound’s mechanism of action?
- Answer : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link deuterium-induced metabolic shifts to gene expression changes. Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify covarying features. Validate findings with targeted assays (e.g., siRNA knockdown of candidate genes) .
Q. How can researchers mitigate false-positive results in high-throughput screening (HTS) of this compound derivatives for antibacterial activity?
- Answer : Implement strict hit criteria: >50% inhibition at two concentrations, dose-response confirmation, and counterscreening against off-targets (e.g., mammalian cell cytotoxicity). Use machine learning (e.g., random forests) to prioritize compounds with structural novelty and favorable ADMET profiles .
Q. Reproducibility and Ethical Considerations
Q. What steps are critical for ensuring reproducibility in this compound studies involving animal models of dermatitis?
- Answer : Adhere to ARRIVE guidelines: report strain, sex, and age of animals; detail randomization/blinding procedures. Use histopathology scoring systems validated by independent raters. Archive raw imaging data (e.g., H&E-stained sections) in public repositories .
Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data for this compound?
- Answer : Reconcile differences by testing ex vivo models (e.g., 3D skin equivalents) that mimic in vivo conditions. Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify factors like protein binding or tissue penetration. Transparently report negative results to avoid publication bias .
Eigenschaften
IUPAC Name |
4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKPEGWNLWLTK-NMRLXUNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.